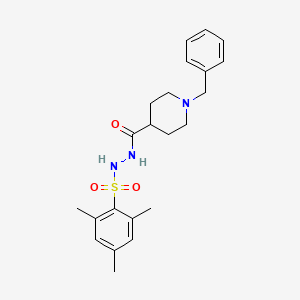

1-benzyl-N'-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide

Descripción general

Descripción

1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl hydrazide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with piperidine.

Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Hydrazide Formation: The final step involves the reaction of the sulfonylated piperidine with hydrazine to form the carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkyl or aryl-substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that 1-benzyl-N'-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colorectal cancer cells. The compound's mechanism may involve the modulation of specific protein interactions and enzymatic activities associated with cancer progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentration (MIC) values indicate promising efficacy compared to standard antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

-

Anticancer Studies : A study demonstrated that derivatives of this compound showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil in human colorectal carcinoma cell lines (HCT116), suggesting enhanced potency against specific cancer types .

Compound IC50 (µM) Cancer Type This compound <5 HCT116 (Colorectal) 5-Fluorouracil 9.99 HCT116 (Colorectal) -

Antimicrobial Studies : Another research evaluated the antimicrobial activity against a range of pathogens, showing effective inhibition at low concentrations .

Pathogen MIC (µM) Staphylococcus aureus 2.65 Escherichia coli 1.43 Candida albicans 1.27

Mecanismo De Acción

The mechanism of action of 1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive function .

Comparación Con Compuestos Similares

Similar Compounds

1-benzyl-4-(N-benzoylamino)piperidine: Known for its anti-acetylcholinesterase activity.

1-benzyl-4-formylpiperidine: Used in organic synthesis as an intermediate.

N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: A fentanyl analog with potent analgesic properties.

Uniqueness

1-benzyl-N’-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide is unique due to its specific combination of a piperidine ring, benzyl group, and sulfonyl hydrazide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research in medicinal chemistry and organic synthesis.

Actividad Biológica

1-benzyl-N'-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H29N3O3S. The structure includes a piperidine ring, a sulfonyl group, and a hydrazide moiety, which are often associated with various biological activities.

Anticholinesterase Activity

Research has indicated that derivatives of benzylpiperidines can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease .

Table 1: Summary of Anticholinesterase Activity

Antimicrobial Properties

Studies have also suggested that compounds similar to this compound exhibit antimicrobial activity. The presence of the sulfonamide group is often linked to enhanced antibacterial properties.

Case Study: Antimicrobial Efficacy

In a comparative study involving various piperidine derivatives, it was found that certain modifications led to increased effectiveness against Gram-positive and Gram-negative bacteria. The specific activity of the compound remains to be fully elucidated but suggests potential for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to its structural components:

- Inhibition of AChE : By preventing the breakdown of acetylcholine, this compound may enhance synaptic transmission in cholinergic pathways.

- Antibacterial Mechanism : The sulfonamide moiety may interfere with bacterial folate synthesis, which is crucial for DNA replication and cell division.

Research Findings

Recent studies have employed various methodologies to assess the biological activities of piperidine derivatives:

- Comparative Molecular Field Analysis (CoMFA) : This technique has been used to predict the activity based on structural features. It emphasizes the importance of steric and electronic factors in determining the inhibitory potency against AChE .

- Synthesis and Screening : Researchers have synthesized a series of related compounds to evaluate their pharmacological profiles systematically. The results have shown promising activity that warrants further investigation into structure-activity relationships (SAR).

Propiedades

IUPAC Name |

1-benzyl-N'-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-16-13-17(2)21(18(3)14-16)29(27,28)24-23-22(26)20-9-11-25(12-10-20)15-19-7-5-4-6-8-19/h4-8,13-14,20,24H,9-12,15H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOMPPQLAHWIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.